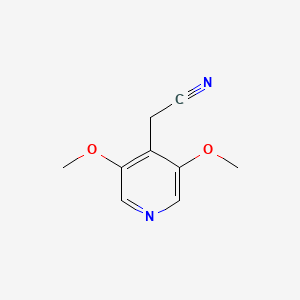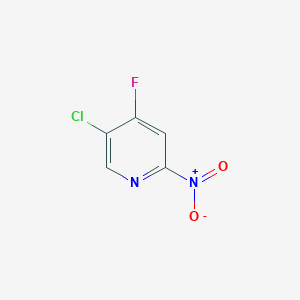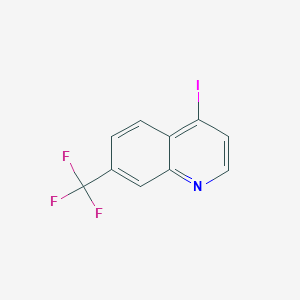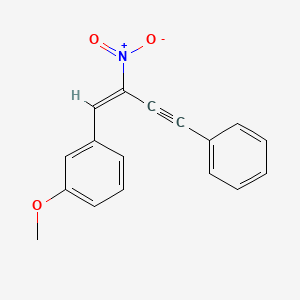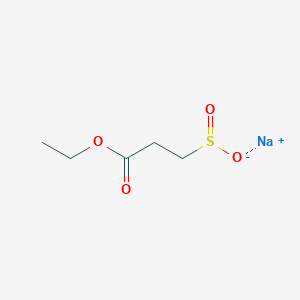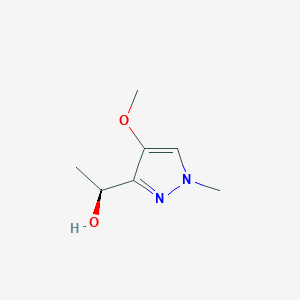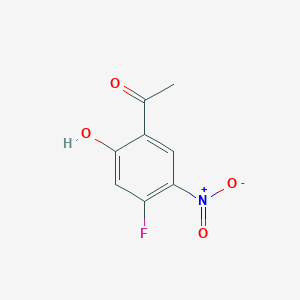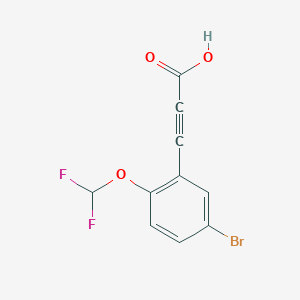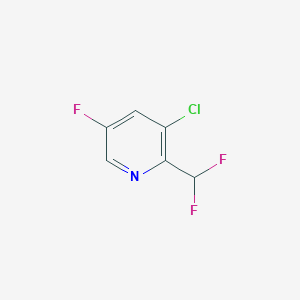
3-Chloro-2-(difluoromethyl)-5-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-(difluoromethyl)-5-fluoropyridine is a halogenated pyridine derivative. This compound is notable for its incorporation of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of these halogens makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(difluoromethyl)-5-fluoropyridine typically involves halogenation reactions. One common method starts with 2,5-difluoropyridine as the precursor. The difluoromethyl group is introduced via a difluoromethylation reaction, often using difluoromethylating agents such as difluoromethyl sulfone. The chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. Catalysts may also be employed to improve reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-(difluoromethyl)-5-fluoropyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a difluoromethyl alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under mild conditions.
Major Products
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Major products are pyridine N-oxides.
Reduction: Products include difluoromethyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-(difluoromethyl)-5-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides, due to its potent biological activity.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-(difluoromethyl)-5-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms enhance its binding affinity and specificity, allowing it to effectively inhibit or modulate the activity of these targets. The difluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, further affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Chloro-3-(difluoromethyl)-5-fluoropyridine
- 3-Bromo-2-(difluoromethyl)-5-fluoropyridine
Comparison
Compared to similar compounds, 3-Chloro-2-(difluoromethyl)-5-fluoropyridine is unique due to its specific arrangement of halogen atoms. This unique structure can result in different reactivity and biological activity profiles. For instance, the presence of both chlorine and fluorine atoms in specific positions can enhance its ability to interact with biological targets, making it a more potent inhibitor or modulator in certain applications.
Eigenschaften
Molekularformel |
C6H3ClF3N |
|---|---|
Molekulargewicht |
181.54 g/mol |
IUPAC-Name |
3-chloro-2-(difluoromethyl)-5-fluoropyridine |
InChI |
InChI=1S/C6H3ClF3N/c7-4-1-3(8)2-11-5(4)6(9)10/h1-2,6H |
InChI-Schlüssel |
PZBKHJSFVLBZDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1Cl)C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol hydrochloride](/img/structure/B13024106.png)
